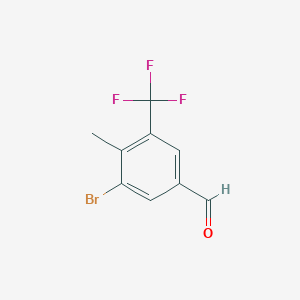

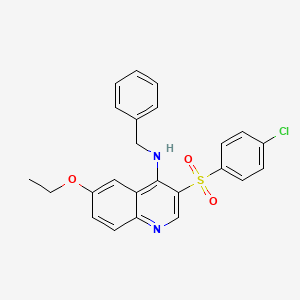

![molecular formula C8H12ClNO4S B2526596 2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2092804-37-8](/img/structure/B2526596.png)

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2092804-37-8 . Its molecular weight is 253.71 and its IUPAC name is 2-((4-cyanotetrahydro-2H-pyran-4-yl)oxy)ethane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClNO4S/c9-15(11,12)6-5-14-8(7-10)1-3-13-4-2-8/h1-6H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Versatile Sulfonating Agent

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride, similar to 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, has been utilized as a versatile sulfonating agent for amines. Primary and secondary amines are easily sulfonated with Dios chloride, yielding excellent results. The sulfonated amines, particularly N-Nonsubstituted and N-monosubstituted Dios-amides, show promise as activated amines and can be alkylated under specific conditions. The stability of the Dios group under basic and reductive conditions, and its removal by heating in aqueous trifluoroacetic acid, underscores its versatility and efficiency in chemical synthesis (Sakamoto et al., 2006).

Catalytic Meta Sulfonation

The compound, by analogy, may contribute to the catalytic meta sulfonation of aromatic compounds, a process that has been demonstrated with 2-phenylpyridines. In the presence of (arene)ruthenium(II) complexes and reacting with sulfonyl chlorides, selective catalytic meta sulfonation occurs. This process leverages the 2-pyridyl group to facilitate the formation of a stable Ru-C(aryl) σ bond, leading to unique regioselectivity in sulfonation reactions, offering novel pathways in aromatic compound synthesis (Saidi et al., 2011).

Oxidation and Deoxygenation Promoter

Cyanuric chloride, sharing similar structural motifs, has been employed as an efficient promoter for the chemoselective oxidation of sulfides to sulfones, utilizing hydrogen peroxide as the terminal oxidant. In addition, sulfoxides undergo deoxygenation to sulfides in the presence of cyanuric chloride and a potassium iodide system. The broad scope and ease of this reaction highlight the potential utility of 2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride in similar oxidation and deoxygenation processes (Bahrami et al., 2011).

Safety And Hazards

properties

IUPAC Name |

2-(4-cyanooxan-4-yl)oxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO4S/c9-15(11,12)6-5-14-8(7-10)1-3-13-4-2-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSBEQAAVDWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)OCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)

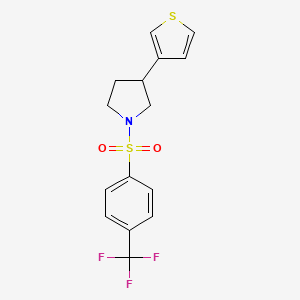

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)

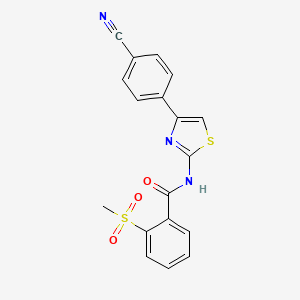

![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)

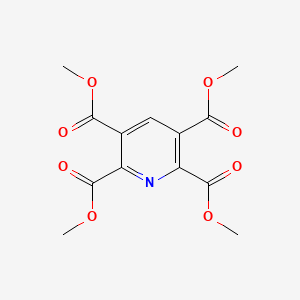

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)

![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)

![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)